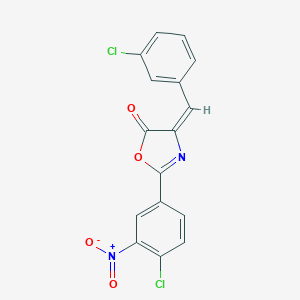
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one, also known as CBNP, is a chemical compound widely used in scientific research. It belongs to the family of oxazolones and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, leading to changes in their electronic structure and reactivity. This can result in the generation of reactive oxygen species, which can cause damage to cells and tissues. 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of cells against oxidative stress. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
実験室実験の利点と制限
One advantage of using 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments is its high sensitivity and selectivity for detecting metal ions. It is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for the use of 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Another area of research is the development of new methods for synthesizing 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one and other oxazolones. Additionally, the use of 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one as a catalyst for organic reactions and as a fluorescent probe for detecting other analytes is an area of ongoing research.
合成法
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with 4-chloro-3-nitroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl acetoacetate to yield 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one. Other methods include the reaction of 3-chlorobenzaldehyde with 4-chloro-3-nitrophenylhydrazine in the presence of ethanol and acetic acid.
科学的研究の応用
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy and as a catalyst for various organic reactions. In addition, 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
特性
製品名 |
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C16H8Cl2N2O4 |
分子量 |
363.1 g/mol |
IUPAC名 |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-3-1-2-9(6-11)7-13-16(21)24-15(19-13)10-4-5-12(18)14(8-10)20(22)23/h1-8H/b13-7+ |
InChIキー |
BSHRLOROWDNKHJ-NTUHNPAUSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)

![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)



![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
